Peonidin-3-O-rutinoside chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Peonidin-3-O-rutinoside chloride is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and vegetables. It is known for its vibrant red to purple color and is commonly found in plants such as purple sweet potatoes and berries. This compound is of significant interest due to its potential health benefits and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Peonidin-3-O-rutinoside chloride can be synthesized through the extraction of anthocyanins from natural sources such as purple sweet potatoes. The extraction process typically involves the use of solvents like methanol or ethanol, followed by purification using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials. The process includes crushing the plant material, extracting the anthocyanins using solvents, and purifying the compound through techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Peonidin-3-O-rutinoside chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the pH of the environment, as anthocyanins are known to change color with pH variations .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield colorless leucoanthocyanins .
Scientific Research Applications
Peonidin-3-O-rutinoside chloride has a wide range of applications in scientific research:
Chemistry: Used as a natural dye and pH indicator due to its color-changing properties.
Biology: Studied for its antioxidant properties and potential to modulate cellular pathways.
Medicine: Investigated for its anti-inflammatory, anticancer, and cardioprotective effects.
Industry: Utilized as a natural food colorant and in cosmetic formulations for its vibrant color and potential skin benefits
Mechanism of Action
The mechanism of action of peonidin-3-O-rutinoside chloride involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Properties: It induces apoptosis in cancer cells and inhibits cell proliferation by modulating signaling pathways such as the MAPK and PI3K/Akt pathways
Comparison with Similar Compounds
Peonidin-3-O-rutinoside chloride is unique among anthocyanins due to its specific glycosylation pattern. Similar compounds include:
- Cyanidin-3-O-rutinoside
- Delphinidin-3-O-rutinoside
- Petunidin-3-O-rutinoside
- Malvidin-3-O-rutinoside
These compounds share similar antioxidant and anti-inflammatory properties but differ in their specific molecular structures and glycosylation patterns, which can influence their bioavailability and biological activities .
Properties
Molecular Formula |
C28H33ClO15 |
---|---|
Molecular Weight |
645.0 g/mol |
IUPAC Name |
(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C28H32O15.ClH/c1-10-20(32)22(34)24(36)27(40-10)39-9-19-21(33)23(35)25(37)28(43-19)42-18-8-13-15(31)6-12(29)7-16(13)41-26(18)11-3-4-14(30)17(5-11)38-2;/h3-8,10,19-25,27-28,32-37H,9H2,1-2H3,(H2-,29,30,31);1H/t10-,19+,20-,21+,22+,23-,24+,25+,27+,28+;/m0./s1 |
InChI Key |
KDFHRPXMWKFYPK-DCFICEFQSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O)O)O.[Cl-] |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O)O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.